1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene
Overview
Description
1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene, also known as 1-BFCB, is an organic compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 63°C and a melting point of -21°C. It has a molecular weight of 250.5 g/mol and a molecular formula of C7H6BrClF. 1-BFCB is used as a reagent in many organic syntheses, as well as in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Scientific Research Applications
Synthesis and Chemical Reactions
Research in the field has extensively explored the synthesis and reactions of fluorinated and halogenated compounds, providing a foundation for understanding the potential applications of compounds like 1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene. For example, studies have detailed the synthesis of fluorinated butanolides and butenolides, highlighting nucleophilic reactions of halogenated compounds and their applications in creating complex molecular structures (Paleta, Volkov, & Hetflejš, 2000). Additionally, the electrochemical fluorination of aromatic compounds showcases the potential for modifying halobenzenes to produce various fluorinated compounds, which could be relevant for applications in materials science and chemical synthesis (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Structural Characterization and Properties
The structural characterization of novel compounds provides insights into their potential applications. For instance, the preparation and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide illustrate the process of creating compounds with specific functional groups, which could be relevant for applications in developing new materials or chemical intermediates (Bi, 2014).
properties
IUPAC Name |
1-(1-bromo-2-fluorobutan-2-yl)-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClF/c1-2-10(13,7-11)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTQDTYBMGGPHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)(C1=CC=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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